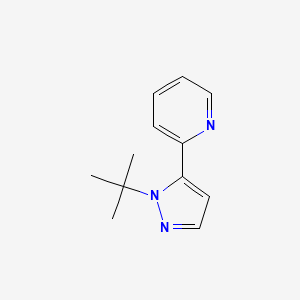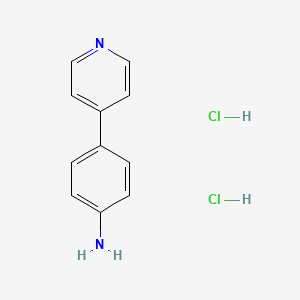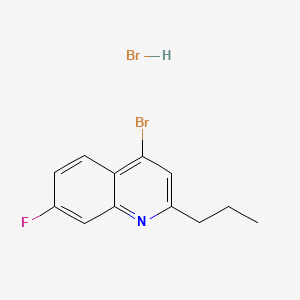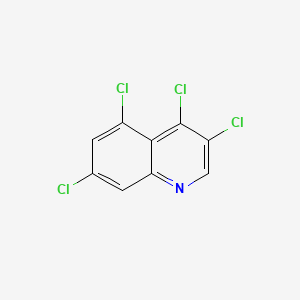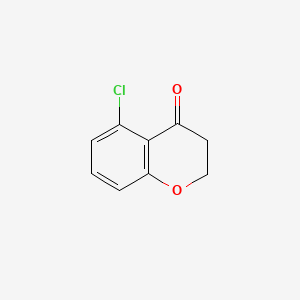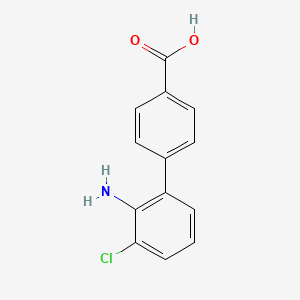
5-(3-Bromophenyl)-1-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-Bromophenyl)-1-methylimidazole” is likely a derivative of imidazole, which is a planar 5-membered ring. It is made up of two nitrogen atoms and three carbon atoms. It is a part of many important biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized through various methods. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs were prepared in three steps, starting from substituted anilines .Scientific Research Applications
Catalytic Processes and Synthesis
A study by Abdelkarim El Qami et al. (2022) outlines a catalytic process involving imidazole derivatives for synthesizing imidazo[1,2-c][1,3]oxazin-5-one derivatives. This process utilizes a silver carbonate and trifluoroacetic acid-mediated intramolecular annulation, demonstrating the role of 5-(3-Bromophenyl)-1-methylimidazole in facilitating the formation of heterocyclic compounds with potential applications in medicinal chemistry and drug development (El Qami et al., 2022).
Antimicrobial Activity
N. M. Goudgaon and N. Basha (2011) synthesized derivatives involving bromophenyl groups to assess their antimicrobial properties. Their research contributes to understanding how structural modifications of imidazole compounds can influence their biological activity, potentially leading to the development of new antimicrobial agents (Goudgaon & Basha, 2011).
Antifungal and Antiproliferative Agents
Research by A. Ahmadi and B. Nahri-Niknafs (2011) focused on synthesizing benzimidazole derivatives, including bromophenyl compounds, for evaluating their antifungal activities. This work demonstrates the potential of such compounds in developing treatments for fungal infections (Ahmadi & Nahri-Niknafs, 2011).
Corrosion Inhibition
The application of bromophenyl-imidazole derivatives in corrosion inhibition was explored by M. Rbaa et al. (2018), indicating that these compounds can significantly protect metal surfaces from acidic corrosion. This research opens avenues for the development of more efficient and environmentally friendly corrosion inhibitors (Rbaa et al., 2018).
Water Oxidation Catalysis
Lei Wang et al. (2012) investigated ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. The study highlights the tunability of catalytic activity through ligand variation, including the use of imidazole derivatives. Such research is pivotal for advancing sustainable energy technologies (Wang et al., 2012).
Future Directions
While specific future directions for “5-(3-Bromophenyl)-1-methylimidazole” were not found, related compounds are being explored for their potential in medical applications. For instance, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs are being studied for their anticancer activity . Another compound, “[18F]Anle138b—5-(3-Bromophenyl)-3-(6-[18F]fluorobenzo[d][1,3]dioxol-5-yl)-1H-pyrazole”, is being developed as a potential PET radiotracer targeting α-synuclein aggregates .
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities These activities suggest that the compound may interact with specific proteins or enzymes in these pathogens
Mode of Action
For instance, some compounds inhibit the activity of enzymes or proteins, thereby disrupting the normal functioning of the pathogen
Biochemical Pathways
Similar compounds have been found to interfere with the life cycle of pathogens, thereby exerting their antileishmanial and antimalarial effects . More research is needed to identify the exact biochemical pathways affected by this compound.
Pharmacokinetics
A related compound was found to be quickly absorbed into the blood circulatory system, reaching a maximum concentration (cmax) of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may exert cytotoxic effects on these pathogens
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances
Properties
IUPAC Name |
5-(3-bromophenyl)-1-methylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-7-12-6-10(13)8-3-2-4-9(11)5-8/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKTVJWYHULGAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
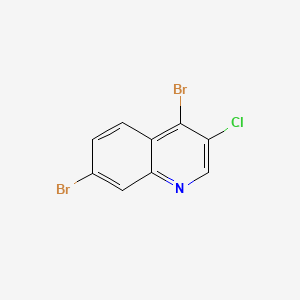
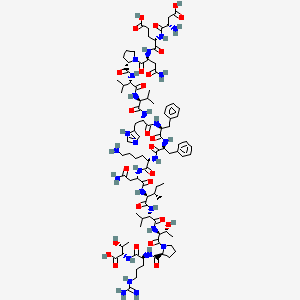
![(S)-Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B599091.png)
